molecular formula C6H13N3OS B1147419 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide CAS No. 151672-39-8

4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide

Cat. No. B1147419
M. Wt: 175.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiosemicarbazides are synthesized through the reaction of semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones under alkaline conditions, leading to the formation of carbo(thio)amides. This method suggests a pathway that could potentially be adapted for the synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide by selecting appropriate starting materials and conditions (Gautam & Chaudhary, 2015).

Molecular Structure Analysis

The molecular structure of thiosemicarbazides and their derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These studies provide a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the reactivity and properties of these compounds (Umamatheswari, Pratha, & Kabilan, 2011).

Chemical Reactions and Properties

Thiosemicarbazides participate in various chemical reactions, including cyclization to form triazole and thiazole rings. These reactions are influenced by the nature of the substituents and reaction conditions, highlighting the versatility of thiosemicarbazides as precursors for heterocyclic compounds (Mohareb, Ghabrial, & Wardakhan, 1998).

Physical Properties Analysis

The physical properties of thiosemicarbazides and related compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and intermolecular forces. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, with molecular packing influenced by hydrogen bonding and other non-covalent interactions (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).

Chemical Properties Analysis

The chemical properties of thiosemicarbazides, including their reactivity towards various electrophiles and nucleophiles, are a function of their molecular structure. The presence of both amino and thione functionalities allows for diverse chemical transformations, making these compounds useful in the synthesis of a wide range of heterocyclic structures (Krapivin, Usova, & Kul'nevich, 1988).

Scientific Research Applications

Spectral and Structural Characterization

Thiosemicarbazides, including compounds similar to 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide, have been extensively studied for their structural properties and potential applications in various scientific fields. For instance, the spectral characterization and crystal structure of certain tetrahydropyran-4-one thiosemicarbazones were investigated, providing insights into their molecular orbital calculations and chair conformation with equatorial orientation of substituents. These compounds exhibit specific configurations that are critical for their potential applications in medicinal chemistry and material science (Umamatheswari, Pratha, & Kabilan, 2011).

Antimicrobial Applications

Thiosemicarbazides are recognized for their antimicrobial properties. Research has shown that derivatives of thiosemicarbazide exhibit high activity against various microbial strains. For example, the synthesis and biological evaluation of thiosemicarbazide derivatives have demonstrated significant anti-mycobacterial activity, highlighting their potential in combating tuberculosis and other bacterial infections (Sardari et al., 2017).

Coordination Compounds and Anticancer Potential

The ability of thiosemicarbazide derivatives to form coordination compounds with metal ions opens up possibilities for their use in cancer therapy. Some coordination compounds have shown promising results in inhibiting the growth and division of cancer cells, particularly in cases of human myeloid leukemia (Gulya et al., 2008).

Antioxidant Activities

Thiosemicarbazides have also been evaluated for their antioxidant properties. Certain derivatives have demonstrated superior radical scavenging abilities and ferric reducing antioxidant power, suggesting their potential as antioxidants in pharmaceutical and nutraceutical applications (Nazarbahjat et al., 2014).

properties

IUPAC Name

1-amino-3-(oxolan-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h5H,1-4,7H2,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFDTMAFLOEKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide

CAS RN

151672-39-8
Record name 151672-39-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.